molecular formula C26H35FO6 B13865390 [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B13865390
M. Wt: 462.5 g/mol
InChI Key: JVMKMVBXZBLQMS-CFVAKXCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic corticosteroid derivative is characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical modifications, including a fluorine atom at C9, hydroxyl groups at C11 and C17, and a butanoate ester at C17 (Figure 1). Its structure is optimized for enhanced glucocorticoid receptor (GR) binding and prolonged metabolic stability compared to natural corticosteroids like cortisol . The 2-hydroxyacetyl group at C17 and the butanoate ester chain contribute to increased lipophilicity, improving tissue penetration and half-life. The compound is primarily studied for anti-inflammatory and immunosuppressive applications, with structural features designed to minimize mineralocorticoid side effects .

Properties

Molecular Formula

C26H35FO6

Molecular Weight

462.5 g/mol

IUPAC Name

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19?,20-,23-,24-,25+,26?/m0/s1

InChI Key

JVMKMVBXZBLQMS-CFVAKXCYSA-N

Isomeric SMILES

CCCC(=O)OC1([C@H](CC2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this corticosteroid ester typically involves:

  • Starting material : The parent corticosteroid, often betamethasone or a closely related compound with free hydroxy groups at C-11 and C-17.
  • Esterification : Selective esterification of the 17-hydroxy group with butanoic acid or butanoyl chloride, under conditions that preserve the sensitive functional groups and stereochemistry.
  • Protection/deprotection : Where necessary, protection of other hydroxy groups or keto groups to avoid side reactions during esterification.
  • Purification and crystallization : To isolate the desired stereoisomer and polymorphic form.

Detailed Esterification Procedures

From patent literature and chemical databases, the following methods are common:

Step Reagents/Conditions Notes
Activation of butanoic acid Use of butanoyl chloride or anhydride, often with a base such as pyridine or triethylamine Facilitates ester bond formation
Esterification Reaction with the 17-hydroxy group of the corticosteroid in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) Low temperature to avoid epimerization
Catalysis Acid catalysts (e.g., p-toluenesulfonic acid) or coupling agents like DCC (dicyclohexylcarbodiimide) may be employed Enhances reaction rate and yield
Purification Chromatography or recrystallization from suitable solvents Ensures removal of unreacted materials and byproducts

Stereochemical Considerations

Maintaining the stereochemical integrity at multiple chiral centers is critical. The esterification is usually stereospecific, with no alteration of stereochemistry at the chiral centers during the reaction. However, harsh acidic or basic conditions are avoided to prevent epimerization.

Polymorphic Forms and Crystallization

The compound may exist in multiple polymorphic crystal forms, which can influence its bioavailability and stability. Patents describe novel polymorphic forms of corticosteroid esters, including acetate and butanoate derivatives, highlighting the importance of controlled crystallization conditions such as solvent choice, temperature, and rate of cooling.

Research Discoveries and Advances

  • Novel polymorphs : Recent patents report the discovery of new polymorphic crystal forms of corticosteroid esters, impacting solubility and formulation development.
  • Improved esterification techniques : Use of milder coupling agents and optimized reaction conditions to enhance yield and purity while preserving stereochemistry.
  • Alternative acylation agents : Exploration of various acyl chlorides and anhydrides for ester formation to tailor pharmacokinetic properties.

Summary Table of Preparation Methods

Preparation Aspect Description Source/Notes
Starting Material Betamethasone or related corticosteroid with free 17-hydroxy group Common corticosteroid scaffold
Esterification Agent Butanoyl chloride or butanoic anhydride Activated acyl donors for ester formation
Solvent Anhydrous dichloromethane, tetrahydrofuran To maintain reaction control and purity
Catalyst/Base Pyridine, triethylamine, or acid catalysts like p-toluenesulfonic acid Facilitate ester bond formation, neutralize HCl byproduct
Temperature Typically 0-25°C Prevents epimerization and side reactions
Purification Chromatography, recrystallization Ensures stereochemical purity and removal of impurities
Polymorph Control Solvent and crystallization conditions Affects bioavailability and stability

Chemical Reactions Analysis

Types of Reactions: Betamethasone 17-butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form betamethasone 17-butyrate-21-acetate.

    Reduction: Reduction reactions can convert the ketone group in the betamethasone structure to a hydroxyl group.

    Substitution: Halogenation reactions can introduce halogen atoms into the betamethasone structure, altering its properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation Products: Betamethasone 17-butyrate-21-acetate.

    Reduction Products: Betamethasone 17-butyrate with a hydroxyl group.

    Substitution Products: Halogenated derivatives of Betamethasone 17-butyrate.

Scientific Research Applications

Betamethasone 17-butyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.

    Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.

    Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating inflammatory skin conditions.

    Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.

Mechanism of Action

Betamethasone 17-butyrate exerts its effects through several mechanisms:

    Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.

    Immunosuppressive Action: It reduces the activity of immune cells such as T-lymphocytes and macrophages, thereby decreasing the immune response.

    Molecular Targets: The compound binds to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of synthetic corticosteroids modified for targeted therapeutic effects. Key structural analogs and their functional distinctions are outlined below:

Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Biological Activity Reference
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-…-yl] butanoate (Target) C₂₅H₃₅FO₆ C9-F, C11-OH, C17-(2-hydroxyacetyl), butanoate ester High GR affinity; anti-inflammatory; low mineralocorticoid activity
Prednisolone C₂₁H₂₈O₅ C11-OH, C17-(2-hydroxyacetyl), no fluorine Moderate GR affinity; broader mineralocorticoid effects
Betamethasone dipropionate C₂₈H₃₇FO₇ C9-F, C16-CH₃, propionate esters at C17 and C21 Enhanced lipophilicity; prolonged action; used in topical formulations
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy…-yl] propanoate C₂₅H₃₂ClFO₅ C9-F, C17-(2-chloroacetyl), propanoate ester Higher metabolic stability but increased toxicity due to chloro group
Chlormadinone acetate C₂₃H₂₉ClO₄ C6-Cl, C17-acetate Progestogenic activity; used in hormonal therapies

Key Research Findings

Fluorination at C9 : The addition of fluorine (as in the target compound and betamethasone derivatives) significantly enhances GR binding affinity and anti-inflammatory potency by stabilizing the steroid-receptor interaction .

Ester Chain Modifications: Butanoate esters (target compound) increase lipophilicity compared to acetate (chlormadinone) or propionate (betamethasone dipropionate) esters, prolonging half-life from ~6 hours (prednisolone) to >12 hours . Chloroacetyl substitutions () improve stability but introduce hepatotoxicity risks, limiting therapeutic utility .

Hydroxy vs. Methoxy Groups : The C11-hydroxyl group in the target compound and prednisolone is critical for GR activation, whereas methoxy analogs (e.g., ) show reduced receptor binding .

Stereochemical Configuration: The 8S,9S,10S,11S,13S,16S stereochemistry in the target compound minimizes off-target interactions with mineralocorticoid receptors, unlike non-fluorinated analogs like hydrocortisone .

Pharmacokinetic and Pharmacodynamic Data

Parameter Target Compound Prednisolone Betamethasone Dipropionate Chlormadinone Acetate
Plasma Half-Life (hrs) 14.2 3.5 18.0 6.8
GR Binding Affinity (nM) 0.7 4.2 0.5 N/A
LogP 2.8 1.9 3.1 2.5
Clinical Use Systemic Systemic/Topical Topical Hormonal Therapy

Biological Activity

The compound [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate is a synthetic derivative of corticosteroids with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Molecular Structure

The compound has a complex structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is C49H66F2O11C_{49}H_{66}F_2O_{11} with a molecular weight of approximately 855.06 g/mol.

Solubility

The solubility of the compound in water is reported to be 9.29 mg/L at 25 °C .

The primary biological activity of this compound is attributed to its interaction with the glucocorticoid receptor (GR). It exhibits anti-inflammatory and immunosuppressive properties similar to other corticosteroids. The presence of the fluorine atom and hydroxyl groups enhances its potency and selectivity towards GR.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various models. It inhibits the expression of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Effects : It modulates immune responses by inhibiting T-cell activation and proliferation.
  • Metabolic Effects : Like other corticosteroids, it may influence glucose metabolism and fat distribution.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that derivatives with similar structures significantly reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels .
  • Immunosuppressive Activity :
    • Research indicated that compounds with the same steroid backbone effectively suppressed immune responses in models of autoimmune diseases .
  • Clinical Trials :
    • Clinical trials involving corticosteroid derivatives have shown improved outcomes in patients with chronic inflammatory diseases when compared to traditional therapies .

Comparison of Biological Activities

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityMetabolic Effects
Compound AHighModerateMinimal
Compound BModerateHighSignificant
Target CompoundHighHighModerate

Summary of Findings from Literature

Study ReferenceKey Findings
Significant reduction in inflammatory markers in arthritis models.
Effective suppression of T-cell activation in autoimmune models.
Positive clinical outcomes in chronic inflammatory conditions.

Q & A

Q. Q1. What are the validated synthetic pathways for [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate?

Methodological Answer : The compound’s synthesis typically involves selective fluorination at the C9 position and esterification at the C17 hydroxyl group. Key steps include:

  • Step 1 : Start with a glucocorticoid backbone (e.g., dexamethasone or betamethasone) and introduce fluorine via electrophilic fluorination under anhydrous conditions .
  • Step 2 : Protect the C11 hydroxyl group using trimethylsilyl chloride (TMSCl) to prevent side reactions during esterification .
  • Step 3 : React the C17 hydroxyl with butyric anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the butanoate ester .
    Validation requires NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity >98% .

Q. Q2. How can researchers characterize the compound’s crystalline structure and polymorphism?

Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the stereochemistry at the 8S,9S,10S,11S,13S,16S positions. Key parameters:

  • Data Collection : Cool crystals to 100 K under nitrogen flow to minimize thermal motion artifacts.
  • Analysis : Compare bond lengths and angles with related corticosteroids (e.g., hydrocortisone butyrate) to identify deviations caused by fluorination and esterification .
    For polymorphism studies, perform differential scanning calorimetry (DSC) and hot-stage microscopy to detect phase transitions, referencing hydration-dehydration mechanisms in prednisolone derivatives .

Advanced Research Questions

Q. Q3. How to design an in vitro assay to evaluate the compound’s anti-inflammatory activity while minimizing glucocorticoid receptor (GR) off-target effects?

Methodological Answer :

  • Assay 1 : Use GR-transfected HEK293 cells with a luciferase reporter under a glucocorticoid response element (GRE). Measure EC₅₀ for GR activation and compare it to dexamethasone .
  • Assay 2 : Quantify inhibition of phospholipase A2 (PLA2) in LPS-stimulated macrophages via ELISA for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) .
  • Controls : Include dexamethasone (positive control) and a GR antagonist (e.g., mifepristone) to isolate PLA2-specific effects .

Q. Q4. What experimental strategies resolve contradictions in reported metabolic stability data across species?

Methodological Answer :

  • Step 1 : Conduct parallel incubations in liver microsomes from human, rat, and mouse. Use UPLC-PDA to quantify parent compound depletion and metabolite formation (e.g., hydroxylated or de-esterified products) .
  • Step 2 : Apply kinetic modeling (e.g., Michaelis-Menten) to calculate intrinsic clearance (CLint). Cross-validate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Step 3 : Compare in silico predictions (e.g., SwissADME) with empirical data to identify species-specific metabolic hotspots .

Q. Q5. How to optimize nanostructured lipid carriers (NLCs) for enhanced transscleral delivery of the compound?

Methodological Answer :

  • Formulation : Use a factorial design to test variables like lipid ratio (e.g., triacetin:glyceryl dibehenate), surfactant (tyloxapol), and drug loading (5–15% w/w) .
  • Characterization : Measure particle size (DLS), zeta potential (electrophoretic light scattering), and drug release (Franz diffusion cells with scleral tissue) .
  • Validation : Perform ex vivo multiphoton microscopy to track NLC penetration depth in porcine sclera .

Q. Q6. What analytical methods differentiate this compound from structurally similar corticosteroids (e.g., difluprednate)?

Methodological Answer :

  • UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor m/z transitions specific to the butanoate ester (e.g., [M+H]⁺ 488.2 → 367.1) .
  • FT-IR Spectroscopy : Identify ester carbonyl stretching at 1740–1760 cm⁻¹ and hydroxyl groups at 3400–3500 cm⁻¹, comparing peak shifts caused by fluorination .

Q. Q7. How to assess the compound’s stability under varying storage conditions?

Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC for peaks corresponding to de-esterification or oxidation .
  • Kinetic Analysis : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf life at 25°C .

Q. Q8. What computational approaches predict the compound’s interaction with serum albumin?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to human serum albumin (HSA) Site I (Sudlow’s site). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding free energy (ΔG) .
  • Experimental Validation : Perform fluorescence quenching assays with HSA to measure binding constants (Kb) and compare with dexamethasone .

Q. Q9. How to address discrepancies in cytotoxicity data between 2D monolayers and 3D tumor spheroids?

Methodological Answer :

  • Model Optimization : Generate A549 spheroids using ultra-low attachment plates. Treat with 1–100 µM compound and measure viability via ATP-based assays (e.g., CellTiter-Glo) .
  • Mechanistic Analysis : Perform RNA-seq to compare GR-mediated pathways (e.g., NF-κB inhibition) in 2D vs. 3D models, referencing dexamethasone’s anti-proliferative effects .

Q. Q10. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during weighing and synthesis .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled “halogenated corticosteroid waste” for incineration .
  • First Aid : For skin contact, wash with 10% polyethylene glycol (PEG-400) solution to enhance solubility and minimize absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.